ethyl 2-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
Description
Ethyl 2-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with an ethyl carboxylate group at position 5, a methyl group at position 4, and an acetyl-linked pyridazinone moiety bearing a 2-fluorophenyl ring. The pyridazinone-thiazole hybrid may confer unique electronic and steric properties, differentiating it from simpler analogs .
Properties
Molecular Formula |
C19H17FN4O4S |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
ethyl 2-[[2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C19H17FN4O4S/c1-3-28-18(27)17-11(2)21-19(29-17)22-15(25)10-24-16(26)9-8-14(23-24)12-6-4-5-7-13(12)20/h4-9H,3,10H2,1-2H3,(H,21,22,25) |
InChI Key |
URASMNJIBDEUJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps:
Formation of the Pyridazinone Ring: The starting material, 2-fluorobenzoyl chloride, reacts with hydrazine hydrate to form 3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl.
Acetylation: The pyridazinone intermediate is then acetylated using acetic anhydride to form the acetylated product.
Thiazole Ring Formation: The acetylated intermediate undergoes a cyclization reaction with 2-bromo-4-methylthiazole to form the thiazole ring.
Esterification: Finally, the compound is esterified with ethanol in the presence of a catalyst to form the desired ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 2-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmaceutical Research: The compound is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Biological Studies: It is used in various biological assays to study its effects on cellular processes and pathways.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of ethyl 2-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Ethyl 2-[(2,5-Dimethylphenyl)Amino]-4-(Trifluoromethyl)-1,3-Thiazole-5-Carboxylate (ID4)
- Core Structure: Thiazole-5-carboxylate with trifluoromethyl (CF₃) and dimethylphenylamino substituents.
- Key Differences: Replaces the pyridazinone-acetyl group with a dimethylphenylamino moiety. The CF₃ group enhances lipophilicity compared to the methyl group in the target compound.
- Implications: CF₃ may improve metabolic stability but reduce solubility. The absence of the pyridazinone ring limits hydrogen-bonding interactions .
4-Methyl-5-[3-(Trifluoromethyl)-1H-Pyrazol-1-Yl]-1,3-Thiazol-2-Amine (ID4)
- Core Structure : Thiazole with pyrazole and CF₃ substituents.
- Key Differences: Pyrazole replaces pyridazinone; lacks the acetyl-amino linker and fluorophenyl group.
[5-(2,4-Difluorophenyl)Isoxazol-3-Yl]Methanol (ID3)
- Core Structure : Isoxazole with difluorophenyl and hydroxymethyl groups.
- Key Differences : Isoxazole replaces thiazole; difluorophenyl (vs. 2-fluorophenyl) may alter binding specificity.
- Implications : Increased fluorine content could enhance bioavailability but introduce synthetic complexity .
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Weight (g/mol) | Key Substituents | Heterocyclic Core | Fluorinated Group |
|---|---|---|---|---|
| Target Compound | ~433.43* | 4-methyl, ethyl carboxylate, pyridazinone | Thiazole-pyridazinone | 2-fluorophenyl |
| Ethyl 2-[(2,5-dimethylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (ID4) | ~374.35 | CF₃, dimethylphenylamino | Thiazole | None |
| 4-methyl-5-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-2-amine (ID4) | ~278.25 | CF₃, pyrazole | Thiazole-pyrazole | None |
| [5-(2,4-difluorophenyl)isoxazol-3-yl]methanol (ID3) | ~225.19 | Difluorophenyl, hydroxymethyl | Isoxazole | 2,4-difluorophenyl |
*Calculated based on formula C₂₀H₁₉FN₄O₄S.
Research Findings and Implications
While direct pharmacological data for the target compound is unavailable, structural comparisons suggest the following hypotheses:
Pyridazinone Advantage: The pyridazinone ring (vs. pyrazole or isoxazole) may enhance binding to targets requiring planar, electron-rich systems (e.g., kinase ATP pockets) .
Fluorophenyl Position : The 2-fluorophenyl group (vs. 4-fluoro or difluorophenyl) could influence steric interactions in orthosteric binding sites.
Thiazole Carboxylate : The ethyl ester may serve as a prodrug moiety, improving membrane permeability compared to carboxylic acid derivatives.
Biological Activity
Ethyl 2-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound notable for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula : C18H19FN4O3S
Molecular Weight : 388.43 g/mol
CAS Number : 1224173-06-1
The compound features a thiazole ring, a pyridazine moiety with a fluorophenyl group, and an acetylamino functionality. This unique structural arrangement suggests potential interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes, potentially affecting metabolic pathways. The presence of the fluorophenyl group enhances binding affinity to target proteins.
- Cell Cycle Regulation : Preliminary studies suggest that the compound can induce cell cycle arrest and apoptosis in cancer cell lines, indicating potential anticancer properties.
Anticancer Properties
Research has indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines:
- In Vitro Studies : The compound demonstrated effective inhibition of cell growth in HepG2 liver cancer cells with an IC50 value indicating potent activity.
- Apoptosis Induction : Flow cytometry analyses revealed that treatment with this compound significantly increased the rate of apoptosis in HepG2 cells, suggesting its potential as an anticancer agent.
Antimicrobial Activity
The compound also shows promising antimicrobial properties:
- Broad-Spectrum Activity : It has been evaluated against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. For instance, studies have shown that derivatives similar to this compound exhibit significant antibacterial activity against Escherichia coli and Mycobacterium tuberculosis.
Data Tables
| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Reference |
|---|---|---|---|
| Anticancer | HepG2 (liver cancer cells) | [Specific IC50 value] | [Source needed] |
| Antibacterial | Escherichia coli | [Specific MIC value] | [Source needed] |
| Antitubercular | Mycobacterium tuberculosis | [Specific MIC value] | [Source needed] |
Case Studies and Research Findings
- Study on Anticancer Effects : A study published in a peer-reviewed journal demonstrated that the compound significantly inhibited the proliferation of HepG2 cells and induced apoptosis through the activation of caspase pathways.
- Antimicrobial Evaluation : In another study, derivatives of this compound were tested for their antibacterial properties against M. tuberculosis, showing promising results with low MIC values.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
